molecular formula C7H8INO B1611504 3-Iodo-5-methoxybenzenamine CAS No. 62605-98-5

3-Iodo-5-methoxybenzenamine

Cat. No. B1611504
CAS RN: 62605-98-5
M. Wt: 249.05 g/mol
InChI Key: BVUBIWPMRYHPBW-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxybenzenamine, also known as 3-IODO-5-METHOXYANILINE, is a chemical compound with the molecular formula C7H8INO . It is primarily used as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methoxybenzenamine consists of a benzene ring substituted with an iodine atom, a methoxy group, and an amine group . The exact molecular structure would require more detailed spectroscopic data for confirmation.


Physical And Chemical Properties Analysis

3-Iodo-5-methoxybenzenamine is a solid under normal conditions . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.

Safety And Hazards

According to the safety data sheet, in case of skin contact with 3-Iodo-5-methoxybenzenamine, it is advised to wash immediately with plenty of soap and water. In case of eye contact, bathe the eye with running water for 15 minutes. If ingested, wash out mouth with water and consult a doctor. In case of inhalation, move to fresh air .

properties

IUPAC Name

3-iodo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBIWPMRYHPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441130
Record name 3-iodo-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methoxybenzenamine

CAS RN

62605-98-5
Record name 3-iodo-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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